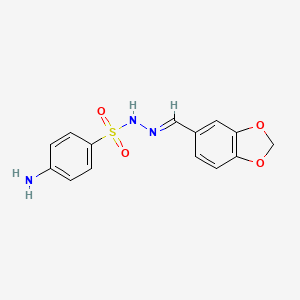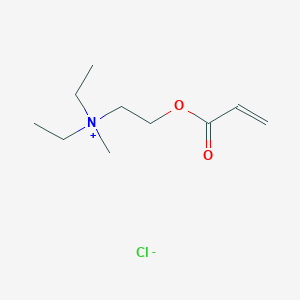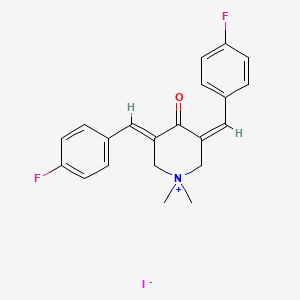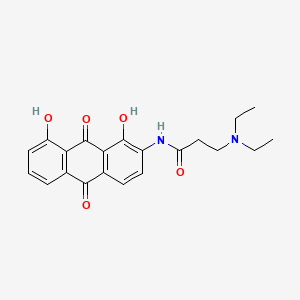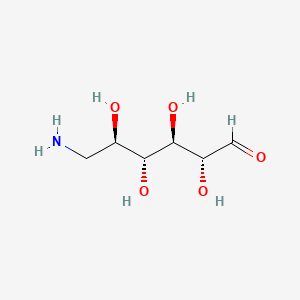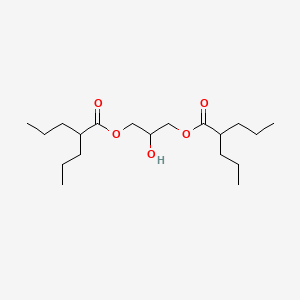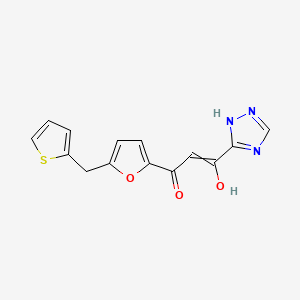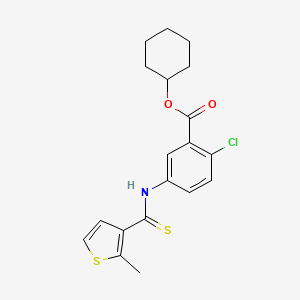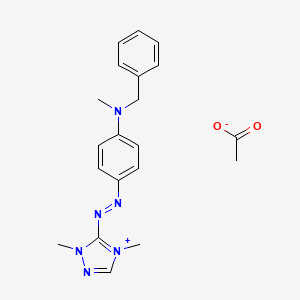
1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate is a complex organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazolium core with azo and benzylamino substituents, imparts it with distinctive chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate typically involves a multi-step process. The initial step often includes the formation of the triazolium core, followed by the introduction of the azo and benzylamino groups. Common reagents used in these reactions include dimethylamine, benzylamine, and various azo compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate involves its interaction with specific molecular targets. The triazolium core and azo group play crucial roles in its activity, often interacting with enzymes or receptors to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate
- 1,4-Dimethyl-5-((4-(ethylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate
- 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,3-triazolium acetate
Uniqueness
The uniqueness of 1,4-Dimethyl-5-((4-(methylbenzylamino)phenyl)azo)-1H-1,2,4-triazolium acetate lies in its specific substitution pattern and the presence of both azo and benzylamino groups. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84000-82-8 |
|---|---|
Molekularformel |
C20H24N6O2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;acetate |
InChI |
InChI=1S/C18H21N6.C2H4O2/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;1-2(3)4/h4-12,14H,13H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GVFPCFQUWFTQGE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





